7-(1,3-benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
7-(1,3-Benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that combines the structural features of benzothiazole, triazole, and pyrimidine rings
Properties
Molecular Formula |
C18H12N6S2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C18H12N6S2/c1-2-6-12(7-3-1)10-24-16-15(22-23-24)17(20-11-19-16)26-18-21-13-8-4-5-9-14(13)25-18/h1-9,11H,10H2 |
InChI Key |
GMGKIMZHLVDDTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SC4=NC5=CC=CC=C5S4)N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring . This is followed by the formation of the triazole ring through cyclization reactions involving azides and alkynes .
Industrial Production Methods
The use of microwave irradiation and one-pot multicomponent reactions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(1,3-Benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
7-(1,3-Benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anti-tubercular agent, with studies indicating its effectiveness against Mycobacterium tuberculosis.
Biological Research: It is used in molecular docking studies to explore its interactions with various biological targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(1,3-benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For example, in anti-tubercular applications, it targets the enzyme DprE1, inhibiting its activity and thereby preventing the synthesis of essential components of the bacterial cell wall . This inhibition leads to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and its derivatives have similar structural features and biological activities.
Triazole Derivatives: 1,2,3-Triazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrimidine Derivatives: Compounds containing pyrimidine rings are widely used in medicinal chemistry for their antiviral and anticancer activities.
Uniqueness
The uniqueness of 7-(1,3-benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its multi-ring structure, which combines the properties of benzothiazole, triazole, and pyrimidine. This combination enhances its biological activity and makes it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
